molecular formula C9H7BrN2O2 B1520788 2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid CAS No. 1060795-03-0

2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid

カタログ番号: B1520788
CAS番号: 1060795-03-0
分子量: 255.07 g/mol
InChIキー: YFHPUFLHVMUSKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS: 1060795-03-0) is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core linked to an acetic acid moiety. Its molecular formula is C₉H₇BrN₂O₂, with a molecular weight of 271.07 g/mol . The bromine atom at the 5-position enhances electrophilic reactivity, making it a valuable intermediate in medicinal chemistry and drug discovery, particularly for kinase inhibitors and targeted therapies .

特性

IUPAC Name

2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-6-2-7-5(1-8(13)14)3-11-9(7)12-4-6/h2-4H,1H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHPUFLHVMUSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-yl)acetic acid is a heterocyclic compound featuring a brominated pyrrolopyridine core linked to an acetic acid moiety. Its synthesis involves functionalization of the pyrrolo[2,3-b]pyridine ring system, particularly at the 3-position, followed by introduction of the acetic acid side chain.

General Synthetic Strategy

The preparation of this compound generally follows a multi-step synthetic route:

  • Step 1: Friedel-Crafts type acylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine to introduce an ethanone group at the 3-position.
  • Step 2: Conversion of the ethanone intermediate to the corresponding acetic acid derivative via side chain elaboration.

The key intermediate is often 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone , which is then further transformed.

Preparation of 1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

This intermediate is synthesized through a Friedel-Crafts acylation using aluminum chloride and acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere.

Parameter Details
Starting material 5-Bromo-1H-pyrrolo[2,3-b]pyridine (2.00 g, 10.15 mmol)
Catalyst Aluminum chloride (6.77 g, 50.75 mmol)
Solvent Anhydrous dichloromethane (100 mL)
Acylating agent Acetyl chloride (3.61 mL, 50.75 mmol)
Temperature Room temperature (20 °C) for 6 hours
Atmosphere Nitrogen
Workup Quenched with methanol at 0 °C; pH adjusted to 4 with NaOH
Extraction Ethyl acetate; washed with sodium potassium tartrate solution
Drying agent Sodium sulfate (Na2SO4)
Purification Silica gel filtration and concentration
Yield 87-93%
Product form Orange solid
Characterization 1H NMR (500 MHz, DMSO-d6): δ 12.70 (br s, 1H), 8.56 (d, J=2.5 Hz, 1H), 2.46 (s, 3H); MS m/z 239 (M+H)+

This procedure is robust and reproducible, yielding the ethanone intermediate in high purity and yield.

Protection of the pyrrolopyridine nitrogen and introduction of boronate esters have been reported to facilitate subsequent functional group transformations:

  • Use of sodium hydride and SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) for nitrogen protection.
  • Palladium-catalyzed borylation with bis(pinacolato)diboron to introduce boronate groups for further cross-coupling reactions.

These methods improve the versatility of the synthetic route and allow for fine-tuning of the acetic acid side chain installation.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents & Conditions Yield (%) Notes
1 Friedel-Crafts Acylation 5-Bromo-pyrrolopyridine, AlCl3, Acetyl chloride, DCM, 20 °C 87-93 Formation of ethanone intermediate
2 Aminomethylenation tert-Butoxybis(dimethylamino)methane, reflux 100 °C 70 Formation of dimethylamino-propenone intermediate
3 Protection & Borylation NaH, SEM-Cl, Pd catalyst, bis(pinacolato)diboron, DMF 90-92 Nitrogen protection and boronate ester formation
4 Hydrolysis/Oxidation (inferred) Conversion to acetic acid derivative (conditions vary) - Final step to target compound

Research Findings and Considerations

  • The use of aluminum chloride in dichloromethane is critical for regioselective acylation at the 3-position of the pyrrolopyridine ring.
  • Reaction temperature and atmosphere (nitrogen) are important to avoid side reactions and degradation.
  • The ethanone intermediate is stable and can be purified by silica gel filtration.
  • Subsequent transformations require careful control of reaction conditions to maintain the integrity of the brominated pyrrolopyridine core.
  • Protection strategies enhance the synthetic flexibility for further functionalization.

化学反応の分析

Types of Reactions: 2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a hydrogenated derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromates or hypobromites.

  • Reduction: Hydrogenated derivatives.

  • Substitution: Hydroxylated or aminated derivatives.

科学的研究の応用

Synthesis and Derivatives

The synthesis of 2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-YL)acetic acid involves various chemical reactions, including Suzuki coupling and other functionalization techniques. Its derivatives have been explored for their potential as pharmaceutical agents.

Key Synthetic Pathways:

  • Suzuki Coupling : Utilizes boronic acids to introduce aryl groups, enhancing biological activity.
  • Acid Chloride Reactions : Coupling with acid chlorides produces a variety of substituted pyrrolo[2,3-b]pyridines.
  • Nucleophilic Substitution : Modifications at the nitrogen sites can yield compounds with improved pharmacological profiles.

Antitumor Activity

Research indicates that derivatives of this compound exhibit promising antitumor properties. For example, studies have shown that these compounds can inhibit specific kinases involved in cancer cell proliferation.

  • Mechanism of Action : The compound binds within the ATP-binding site of kinases such as AAK1, disrupting their activity and leading to reduced tumor growth .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, particularly those involved in cellular signaling pathways:

  • Kinase Inhibition : Effective against several kinases, which are critical in cancer and inflammatory diseases.
  • Pharmacological Studies : Demonstrated efficacy in inhibiting the proliferation of cancer cell lines in vitro.

Case Study 1: Inhibition of AAK1 Kinase

A detailed study examined the binding interactions between this compound and AAK1 kinase. The crystal structure revealed that the compound forms hydrogen bonds with conserved residues within the ATP-binding pocket, suggesting a mechanism for its inhibitory action .

PropertyValue
Binding AffinityHigh
IC50 Value10 nM
Cell Line TestedMCF7 (Breast Cancer)

Case Study 2: Anticancer Activity in Vivo

In vivo studies using murine models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The results suggested that it could serve as a lead compound for developing new anticancer therapies.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

  • Polymer Chemistry : Its reactive functional groups allow for incorporation into polymer matrices for enhanced material properties.
  • Nanotechnology : Used as a building block in the synthesis of nanomaterials with specific electronic or optical properties.

作用機序

The mechanism by which 2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom can enhance the compound's binding affinity and selectivity towards these targets.

類似化合物との比較

Non-Brominated Analog: 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic Acid

  • CAS : 1912-42-1; Molecular Weight : 176.17 g/mol .
  • Key Differences :
    • The absence of bromine reduces molecular weight and alters electronic properties.
    • Lower lipophilicity (logP ~1.2 vs. ~2.5 for the brominated analog) impacts membrane permeability .
    • Less reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), limiting utility in complex syntheses .

Positional Isomer: 2-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic Acid

  • CAS : 1060795-02-9 .
  • Key Differences :
    • Bromine at the 4-position instead of 5 alters steric and electronic effects.
    • May exhibit distinct binding affinities in biological targets due to shifted halogen interactions .

Methyl Ester Derivatives

  • Example : Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS: 169030-84-6) .
  • Key Differences :
    • Esterification of the acetic acid group increases lipophilicity, enhancing cell membrane penetration but reducing solubility in aqueous media.
    • Requires hydrolysis to the free acid for biological activity, adding a metabolic step .

Halogen-Substituted Analogs: Chloro and Methoxy Derivatives

  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b) :
    • Yield : 71% .
    • Chlorine’s smaller size and higher electronegativity reduce steric hindrance compared to bromine but decrease polarizability, affecting π-π stacking in protein binding .
  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10c) :
    • Yield : 80% .
    • Methoxy group donates electron density, increasing solubility but reducing electrophilic reactivity for substitution reactions .

Physical Properties

Compound Melting Point (°C) Solubility logP
2-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid Not reported Moderate in DMSO ~2.5
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid Not reported High in water ~1.2
Methyl ester derivative (169030-84-6) Not reported Low in water ~3.0

生物活性

2-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-YL)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolo[2,3-b]pyridine core with a bromine substitution at the 5-position and an acetic acid functional group. This structure is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrrolo[2,3-b]pyridine moiety exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). It disrupts the cell cycle at the G0/G1 phase and reduces the expression of cyclins and cyclin-dependent kinases, leading to cell death .
  • In Vivo Studies : In zebrafish xenotransplantation models, treatment with this compound resulted in tumor regression at concentrations as low as 0.5 μM .

Kinase Inhibition

The compound has been identified as a potential inhibitor of specific kinases involved in various signaling pathways:

  • SGK-1 Inhibition : Research indicates that derivatives of pyrrolo[2,3-b]pyridine can inhibit SGK-1 kinase activity, which is implicated in several diseases including cancer and metabolic disorders .
  • Other Kinase Targets : The structural modifications of related compounds have demonstrated varying degrees of kinase inhibition which could be leveraged for therapeutic purposes .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent:

  • Solubility : The compound exhibits moderate aqueous solubility which can influence its bioavailability .
  • Metabolic Stability : Studies have shown that certain structural modifications can enhance metabolic stability while maintaining biological activity .

Data Summary

Biological ActivityObservationsReference
Anticancer ActivityInduces apoptosis in MCF-7 and HT-29 cells
Tumor RegressionEffective in zebrafish model at 0.5 μM
SGK-1 Kinase InhibitionPotential therapeutic target
Aqueous SolubilityModerate solubility affecting bioavailability
Metabolic StabilityEnhanced by structural modifications

Case Studies

Several studies have explored the biological implications of pyrrolo[2,3-b]pyridine derivatives:

  • Study on MCF-7 Cells : A detailed examination demonstrated that treatment with related compounds led to significant reductions in cell viability and alterations in apoptotic markers.
  • Zebrafish Model Experimentation : This model provided insights into the in vivo efficacy of the compound, showcasing its potential for tumor regression.

Q & A

Q. Methodological Answer :

  • Purification : Flash column chromatography using solvent gradients (e.g., dichloromethane:ethyl acetate 90:10 to 80:20) effectively isolates the product . For polar derivatives, reverse-phase HPLC may be necessary.
  • Characterization :
    • 1H/13C NMR : Peaks at δ ~13.41 ppm (NH) and δ ~8.89–7.38 ppm (aromatic protons) confirm the core structure .
    • HRMS : Accurate mass analysis (e.g., [M+H]+ calcd 315.12403) validates molecular composition .

Advanced: How can the bromine atom be leveraged for further functionalization?

Methodological Answer :
The bromine at C5 enables diverse transformations:

  • Nucleophilic Aromatic Substitution : React with amines (e.g., piperazine) in DMF at 100°C to introduce nitrogen-based substituents .
  • Cross-Coupling Reactions : Suzuki coupling with aryl/heteroaryl boronic acids (e.g., 3-thienylboronic acid) using Pd catalysts and K₂CO₃ in THF/water mixtures .
    Example :
Reaction TypeReagentsProductYield
Suzuki Coupling3-Thienylboronic acid, Pd(PPh₃)₄5-Aryl-pyrrolo[2,3-b]pyridine96%

Advanced: How do structural modifications impact biological activity (e.g., kinase inhibition)?

Q. Methodological Answer :

  • SAR Studies :
    • C5 Substituents : Bulkier groups (e.g., phenyl) enhance binding to kinase ATP pockets by increasing hydrophobic interactions. Bromine’s electronegativity may stabilize π-π stacking .
    • Acetic Acid Moiety : The carboxylic acid group improves solubility and enables salt bridge formation with lysine residues in target proteins (e.g., DP2 receptor antagonism, as seen in fevipiprant derivatives) .
      Key Finding : In DP2 receptor studies, the acetic acid sidechain in fevipiprant analogs increased residence time by 10-fold compared to non-carboxylic acid derivatives .

Advanced: How to resolve contradictions in reported synthetic yields or reactivity?

Q. Methodological Answer :

  • Reaction Optimization :
    • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to address low coupling yields .
    • Solvent Effects : Switch from THF to DMSO for polar intermediates to enhance solubility and reaction efficiency .
  • Analytical Validation : Use LC-MS to identify side products (e.g., dehalogenation byproducts in cross-coupling reactions) .

Basic: What are the stability considerations for this compound?

Q. Methodological Answer :

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent decomposition. The bromine atom and acetic acid group make it sensitive to light and moisture .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) during reactions to avoid hydrolysis of the acetic acid ester intermediates .

Advanced: How to design experiments to assess its enzyme inhibition potential?

Q. Methodological Answer :

  • In Vitro Assays :
    • Kinase Inhibition : Use ADP-Glo™ kinase assays with recombinant enzymes (e.g., JAK2 or EGFR) at 10 µM compound concentration.
    • Cellular Uptake : Measure intracellular accumulation via LC-MS in HEK293 cells treated with 1–50 µM compound for 24 hours .
      Example Data :
AssayIC₅₀ (µM)Reference
DP2 Receptor Binding0.12
JAK2 Inhibition1.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid
Reactant of Route 2
2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。